![molecular formula C13H15N3O4 B2517973 2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886899-08-7](/img/structure/B2517973.png)

2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

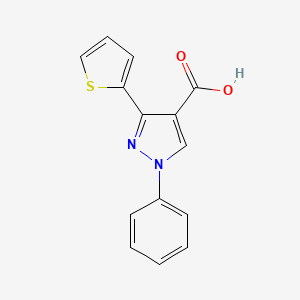

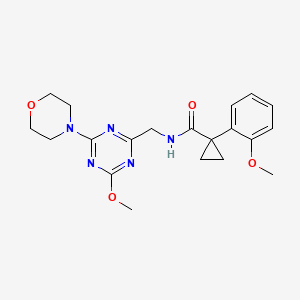

The compound "2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide" is a derivative of the pyrido[1,2-a]pyrimidine class, which is a heterocyclic scaffold known for its biological activities. This class of compounds has been extensively studied for various pharmacological properties, including anticancer, analgesic, diuretic, and antiviral activities .

Synthesis Analysis

The synthesis of pyrido[1,2-a]pyrimidine derivatives typically involves multiple steps, starting from simpler precursors such as pyridones or pyridine amines. For instance, the synthesis of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives involves hydrolysis, decarboxylation, O-alkylation, rearrangement, and cyclization reactions . The synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides is achieved by reacting ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with benzylamines in boiling ethanol . These methods demonstrate the versatility and reactivity of the pyrido[1,2-a]pyrimidine scaffold in forming various derivatives.

Molecular Structure Analysis

The molecular structure of pyrido[1,2-a]pyrimidine derivatives has been confirmed using techniques such as NMR spectroscopy and X-ray crystallography. For example, ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylates have been shown to exist in the 2-hydroxy-4-oxo form in DMSO solution, while X-ray analysis reveals a bipolar 2,4-dioxo form in the crystal . The structural data are crucial for understanding the reactivity and biological activity of these compounds.

Chemical Reactions Analysis

Pyrido[1,2-a]pyrimidine derivatives undergo various chemical reactions, including nucleophilic condensation, cyclization, and Knoevenagel condensation . These reactions lead to the formation of a wide range of compounds with different substituents and biological properties. For example, the reaction of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides with hydroxylamine hydrochloride can lead to ring cleavage and the formation of new cyclization products .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[1,2-a]pyrimidine derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are important for their pharmacological application. The introduction of different substituents can significantly alter these properties, as seen in the synthesis of N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, where methylation at position 8 was explored to enhance analgesic properties .

Applications De Recherche Scientifique

Chemical Modifications for Enhanced Biological Properties

Chemical modifications of pyrido[1,2-a]pyrimidine derivatives, such as methylation of the pyridine moiety, have been explored to optimize biological properties. The synthesis of these compounds involves reactions between corresponding benzylamines and specific carboxylates, leading to potential new analgesics with improved specific effects, as seen in certain para-substituted derivatives exceeding the analgesic properties of known drugs like Piroxicam and Nabumetone (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Structural Analysis and Magnetic Properties

Hydrothermal reactions involving pyrimidine-carboxamide and other compounds have led to the synthesis of novel mixed-valence complexes with specific structural and magnetic properties, such as canted antiferromagnetism. This highlights the compound's potential in material science, particularly in the study of magnetic materials (Rodrı́guez-Diéguez, Kivekäs, Sakiyama, Debdoubi, & Colacio, 2007).

Antifungal Applications

Derivatives of pyrido[2,3-d]pyrimidines synthesized from specific carboxamides have shown significant antifungal activities. The synthesis process and the biological evaluation of these compounds highlight their potential use in developing new antifungal agents (Hanafy, 2011).

Propriétés

IUPAC Name |

2-hydroxy-N-(1-hydroxybutan-2-yl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-2-8(7-17)14-11(18)10-12(19)15-9-5-3-4-6-16(9)13(10)20/h3-6,8,17,19H,2,7H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZBRTLSFIOTOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1=C(N=C2C=CC=CN2C1=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517893.png)

![N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2517900.png)

![Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2517902.png)

![N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2517903.png)

![N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2517904.png)

![2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2517905.png)

![N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517906.png)